1-Isobutoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene
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Overview
Description
4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves several steps:
Starting Material: The synthesis begins with 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid.
Hydrolysis: This acid is obtained by the hydrolysis of its ethyl ester using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isobutoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, gene expression, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrano[4,3-b]thieno[3,2-e]pyridine: A related compound with similar structural features and biological activities.
Pyrano[2,3-d]pyrimidine: Another similar compound known for its medicinal properties.
Biological Activity
1-Isobutoxy-8,8-dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a complex structure that includes multiple nitrogen and sulfur atoms. Its unique configuration may contribute to its biological activities.
Cytotoxicity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
- Study on HCT116 Cells : In a controlled experiment, treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage. The study concluded that the compound's structural features are crucial for its pro-apoptotic activity.
- MCF7 Breast Cancer Model : In another study focusing on MCF7 cells, the compound demonstrated not only cytotoxicity but also the ability to inhibit cell migration and invasion, suggesting potential anti-metastatic properties.
Pharmacological Potential
Given its significant cytotoxicity against various cancer cell lines and its ability to induce apoptosis, this compound shows promise as a lead candidate for further development in cancer therapy. Its unique structure may allow for modifications that could enhance its efficacy and selectivity.
Properties
CAS No. |
384794-44-9 |
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Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5,5-dimethyl-15-(2-methylpropoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C18H21N3O2S/c1-10(2)7-22-16-15-14(19-9-20-16)12-5-11-8-23-18(3,4)6-13(11)21-17(12)24-15/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
RHVCTAICMDAACR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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